molecular formula C27H27IN2 B096001 1,1'-Diethyl-4,4'-dicarbocyanine iodide CAS No. 18300-31-7

1,1'-Diethyl-4,4'-dicarbocyanine iodide

Cat. No. B096001
CAS RN: 18300-31-7
M. Wt: 506.4 g/mol
InChI Key: XDGZLJIBGBJNTI-UHFFFAOYSA-M
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Description

Determination of the Molecular Structure

The molecular structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been extensively studied using various spectroscopic techniques. NMR spectroscopy, in particular, has provided detailed insights into the chemical shift assignments of this compound. The stable conformer of the molecule exhibits a twist angle between the quinoline planes, which influences its chemical shifts. Theoretical calculations using GIAO-HF and GIAO-DFT methods have been employed to correlate the experimental NMR data, with GIAO-DFT showing a better fit. This suggests a significant degree of π-electron delocalization within the molecule, which is a characteristic feature of cyanine dyes .

Synthesis Analysis

Although the provided data does not include a direct synthesis of this compound, the synthesis of related cyanine compounds involves the formation of carbon-nitrogen bonds and the introduction of alkyl groups. The synthesis process is likely to be sensitive to factors such as pH and solvent polarity, which can affect the absorption properties of the resulting compound. The synthesis of similar compounds has been reported to result in crystalline structures that exhibit hydrogen bonding and π-π stacking interactions, which could also be relevant for the synthesis and solid-state structure of this compound .

Chemical Reactions Analysis

The photochemical behavior of cyanine dyes is an area of significant interest. Studies on related dyes have shown that upon excitation, these molecules can undergo isomerization, intersystem crossing to triplet states, and fluorescence. The quantum efficiencies of these processes are generally low, indicating that the excited states are relatively short-lived. These photochemical characteristics are important for understanding the reactivity and potential applications of this compound in areas such as photodynamic therapy and optical imaging .

Physical and Chemical Properties Analysis

This compound is known for its ability to form J-aggregates in aqueous solutions, which is a special type of molecular aggregate that affects its spectroscopic properties. The NMR spectroscopy of the dye in different solvents reveals significant structural changes upon aggregation, as evidenced by the appearance of new proton peaks in the spectra. These findings highlight the sensitivity of the dye's physical and chemical properties to its microenvironment, which is crucial for its applications in various fields .

Case Studies

Case studies involving this compound are not directly provided in the data. However, the crystal structure analysis of a related indodicarbocyanine dye has shown that the molecules can form face-to-face stacks, which may lead to dimerization. This type of interaction could be relevant for understanding the behavior of this compound in solid-state or aggregated forms, which is important for its potential use in optoelectronic devices and other applications .

Scientific Research Applications

  • Spectroscopy and Aggregation Behavior :

    • The absorption spectra of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in ethanol/water solutions exhibit new absorption bands with increasing ionic strength, indicating aggregate formation without corresponding emission features at 850 nm. This suggests that the spectral features are related to a non-emissive type of aggregate, different from a J-type aggregate (Maruszewski, Jasiorski, & Stręk, 2002).
    • Aggregations of this compound in aqueous solutions have been studied, showing that dispersion forces play a significant role in the aggregation process, and hydrophobic forces may drive this aggregation (Min, Park, Yu, & Kim, 1998).
  • Photodiodes and Optical Applications :

    • This compound has been utilized as a photoactive material in organic photodiodes. It's used in a ternary blend to improve stability and enhance light absorption, particularly in the near-infrared region. The increase in its concentration, however, can lead to defects and a decrease in charge carriers (Sabri et al., 2022).
  • Isomerization and Structural Studies :

    • The isomerization of symmetrical carbocyanines, including this compound, has been studied. The isomerization dynamics are influenced by the length of the polymethine chain and steric hindrance during rotation, affecting photoisomer lifetime (Park, 2000).
    • In a study on the dichroism of dyes, including this compound, in stretched polyvinyl alcohol sheets, the dichroic behaviors of absorption bands were found to be interpretable by transitions along the longitudinal axis of the molecule and transitions localized in the quinoline nuclei (Tanizaki & Ono, 1960).
  • Laser Applications :

    • This compound was used in a dye laser configuration, showing a wide generation band and high power output in the 7420 Å-10500 Å range (Bakos & Sörlei, 1977).
    • In another study, the dye was used for a distributed feedback laser, achieving a tuning range from 7470 Å to 8400 Å, with investigations into the operation characteristics of the laser (Bakos, Füzessy, Sörlei, & Szigeti, 1974).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

Future Directions

1,1’-Diethyl-4,4’-dicarbocyanine iodide has been utilized as a photoactive material for organic photodiodes (OPDs) . This suggests potential future applications in the field of optoelectronics, particularly in the development of new photodiode technologies.

properties

IUPAC Name

(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGZLJIBGBJNTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432740
Record name 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18300-31-7
Record name 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Diethyl-4,4'-dicarbocyanine iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,1'-Diethyl-4,4'-dicarbocyanine iodide be used for sensitive detection in microfluidic systems?

A1: Yes, this compound has been successfully employed as a model analyte in phase-shift fiber-loop ring-down spectroscopy (PS-FLRDS), a technique particularly suitable for sensitive detection in microfluidic systems with limited optical path lengths []. This method relies on measuring the phase shift of a modulated laser beam passing through an optical fiber loop, with the phase shift changing proportionally to the analyte's concentration. The research demonstrated a detection limit of approximately 6 µM for DDCI-4 in a 30-40 µm absorption path, highlighting its potential for applications requiring high sensitivity within confined spaces.

Q2: How does the vibrational structure of this compound influence its spectroscopic properties?

A2: The vibrational structure of DDCI-4 plays a crucial role in its two-dimensional electronic spectroscopy (2DES) []. The molecule exhibits a characteristic six-peak pattern in its 2DES spectra, arising from coherently excited vibrational modes in both the ground and excited electronic states. These vibrational coherences are attributed to specific Feynman pathways, reflecting the coupling between electronic and vibrational degrees of freedom within the molecule. This intricate interplay between electronic and vibrational dynamics underscores the importance of considering both aspects when interpreting the spectroscopic behavior of DDCI-4.

Q3: What makes fiber-loop ring-down spectroscopy advantageous for studying compounds like this compound?

A3: Fiber-loop ring-down spectroscopy (FLRDS) offers distinct advantages for studying absorbing compounds like DDCI-4, especially when dealing with limited sample volumes or short path lengths []. This technique measures the decay rate of light intensity within an optical fiber loop, which is directly influenced by the presence and concentration of absorbing species. This approach eliminates the need for precise path length measurements, a significant advantage when working with microfluidic systems or small sample volumes. FLRDS's ability to provide sensitive absorption measurements in confined settings makes it particularly well-suited for investigating the optical properties and behavior of compounds like DDCI-4 in diverse applications.

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